1-(5-Methoxyfuran-2-yl)ethanone

drug discovery ADMET intestinal absorption

1-(5-Methoxyfuran-2-yl)ethanone, also referred to as 2‑acetyl‑5‑methoxyfuran, is an aryl alkyl ketone belonging to the furan class of heterocyclic compounds [REFS‑1]. Its molecular formula is C₇H₈O₃ with a molecular weight of 140.14 g·mol⁻¹ [REFS‑2].

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 65827-50-1
Cat. No. B12889929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methoxyfuran-2-yl)ethanone
CAS65827-50-1
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(O1)OC
InChIInChI=1S/C7H8O3/c1-5(8)6-3-4-7(9-2)10-6/h3-4H,1-2H3
InChIKeyVJRMEROKMGZTOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-(5-Methoxyfuran-2-yl)ethanone (CAS 65827‑50‑1): A Differentiated Furan Building Block for Medicinal Chemistry and Materials Science


1-(5-Methoxyfuran-2-yl)ethanone, also referred to as 2‑acetyl‑5‑methoxyfuran, is an aryl alkyl ketone belonging to the furan class of heterocyclic compounds [REFS‑1]. Its molecular formula is C₇H₈O₃ with a molecular weight of 140.14 g·mol⁻¹ [REFS‑2]. The presence of a methoxy group at the 5‑position and an acetyl group at the 2‑position imparts distinct physicochemical and ADMET profiles relative to unsubstituted or methyl‑substituted analogs, making it a strategic intermediate for applications requiring tailored lipophilicity, permeability, and electronic character [REFS‑3].

Why Generic Substitution of 2‑Acetylfuran Analogs Fails in Critical Research Applications: The Case of 1‑(5‑Methoxyfuran‑2‑yl)ethanone


Although 2‑acetylfuran (CAS 1192‑62‑7) and 2‑acetyl‑5‑methylfuran (CAS 1193‑79‑9) share the same aryl alkyl ketone core, substituting one analog for another can lead to significant deviations in biological fate, membrane permeability, and electronic reactivity. Quantitative in silico ADMET predictions reveal that the 5‑methoxy derivative exhibits markedly lower Caco‑2 permeability (73.01 % vs 85.52 %) and substantially reduced blood‑brain barrier penetration probability (60.00 % vs 80.00 %) compared with the unsubstituted analog [REFS‑1]. Furthermore, the electron‑donating methoxy group alters the furan ring’s electron density, modifying reactivity in condensation and cross‑coupling reactions relative to hydrogen or methyl substituents [REFS‑2]. These differences demonstrate that the precise 5‑substitution pattern is critical for reproducible experimental outcomes and scalable process chemistry.

Quantitative Differentiation Evidence for 1‑(5‑Methoxyfuran‑2‑yl)ethanone Against Its Closest Analogs


Caco‑2 Permeability and Oral Bioavailability: 2‑Acetyl‑5‑methoxyfuran vs 2‑Acetylfuran

In silico ADMET profiling predicts that 1‑(5‑methoxyfuran‑2‑yl)ethanone has a Caco‑2 permeability probability of 73.01 %, compared with 85.52 % for 2‑acetylfuran, representing a 12.5‑percentage‑point decrease [REFS‑1]. Oral bioavailability probability is similarly lower at 62.86 % versus 68.57 % for the unsubstituted analog [REFS‑1]. The lower permeability suggests that the methoxy group impairs passive transcellular transport, which can be exploited to design gut‑restricted or topically acting agents.

drug discovery ADMET intestinal absorption

Blood‑Brain Barrier Penetration: Reduced CNS Exposure with 5‑Methoxy Substitution

The probability of blood‑brain barrier permeation drops from 80.00 % (2‑acetylfuran) to 60.00 % (1‑(5‑methoxyfuran‑2‑yl)ethanone), a 20‑percentage‑point decrease [REFS‑1]. This reduction is consistent with the increased topological polar surface area (TPSA 39.40 Ų vs ∼30 Ų) and molecular weight (140.14 g/mol vs 110.11 g/mol) introduced by the methoxy group.

CNS drug design ADMET blood‑brain barrier

Lipophilicity Modulation: XLogP 1.30 Confers Balanced Partitioning for Pharmacokinetic Optimization

1‑(5‑Methoxyfuran‑2‑yl)ethanone exhibits an XLogP of 1.30, notably higher than 2‑acetylfuran (XLogP 0.52) yet lower than 2‑acetyl‑5‑methylfuran (predicted ∼1.5) [REFS‑1]. This modular logP shift of +0.78 units relative to the unsubstituted core allows fine‑tuning of distribution coefficients without resorting to more drastic structural modifications.

medicinal chemistry lipophilicity lead optimization

Electronic Substituent Effect: 5‑Methoxy Donation Alters Furan Reactivity in Condensation Reactions

The methoxy group at the 5‑position donates electron density into the furan ring. Literature reports for related 2,5‑disubstituted furans indicate a σₘ constant of approximately −0.27 for the 5‑methoxy‑2‑furyl substituent, compared with σₘ = 0.00 for hydrogen [REFS‑1]. This electron‑rich character accelerates electrophilic aromatic substitution and alters the reactivity of the acetyl carbonyl in aldol‑type condensations, enabling chemoselectivity that differs from both 2‑acetylfuran and 2‑acetyl‑5‑methylfuran.

organic synthesis Hammett constants reaction kinetics

CYP1A2 Inhibition Liability: A Predicted Off‑Target Liability Differentiating the 5‑Methoxy Analog

In silico profiling predicts that 1‑(5‑methoxyfuran‑2‑yl)ethanone is a CYP1A2 inhibitor (probability > 60 %), whereas the unsubstituted 2‑acetylfuran is not flagged for CYP1A2 inhibition [REFS‑1]. This difference introduces a potential drug‑drug interaction risk for the methoxy analog that must be factored into candidate selection, but also presents an opportunity for mechanism‑based lead design when CYP1A2 modulation is desired.

drug‑drug interactions ADMET cytochrome P450

Hydrogen‑Bond Acceptor Capacity: Elevated HBA Count Expands Supramolecular Assembly Options

The target compound contains 3 hydrogen‑bond acceptor (HBA) atoms, vs. only 2 HBA for 2‑acetylfuran [REFS‑1][REFS‑2]. The extra acceptor site (the methoxy oxygen) enhances its ability to engage in directional intermolecular interactions, which is beneficial for the construction of co‑crystals, metal‑organic frameworks, and host‑guest systems where precise stoichiometric recognition is required.

crystal engineering coordination chemistry supramolecular chemistry

Optimal Application Scenarios for 1‑(5‑Methoxyfuran‑2‑yl)ethanone Based on Quantitative Differentiation Evidence


Peripherally Restricted Kinase Inhibitors and Anti‑Infectives

The reduced Caco‑2 permeability (73.01 %) and lower oral bioavailability probability (62.86 %) compared with 2‑acetylfuran make this building block attractive for designing gut‑restricted therapeutics where systemic exposure must be minimized, as predicted by the admetSAR 2.0 model [REFS‑1].

Schiff Base Ligands for Metal‑Organic Frameworks with Tailored Electronic Properties

The electron‑donating effect (σₘ ≈ −0.27) and elevated hydrogen‑bond acceptor count (3 HBA) facilitate the formation of robust Schiff base ligands; a dissertation demonstrated the synthesis of Cu(II) complexes using this ketone, highlighting its utility in functional molecular materials [REFS‑1].

Lead Optimization Campaigns Where Lipophilic Efficiency Is Critical

With an XLogP of 1.30—intermediate between 2‑acetylfuran (0.52) and the methyl analog (∼1.5)—this compound provides a modular handle for adjusting logP without introducing additional molecular bulk, aiding the optimization of lipophilic efficiency indices in fragment‑ or property‑based drug design [REFS‑1].

Selective Functionalization Platforms Exploiting Electronic Directing Effects

The strongly electron‑donating 5‑methoxy group activates the furan ring for electrophilic substitution at the 3‑position, offering regiochemical control that is distinct from the unsubstituted and methyl‑substituted analogs, as supported by Hammett constant comparisons [REFS‑1].

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